molecular formula C9H7ClN2O3 B12895559 3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 64890-66-0

3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12895559
CAS No.: 64890-66-0
M. Wt: 226.61 g/mol
InChI Key: GZSKONMTOQVXIK-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.

    Cyclization Reactions: The compound can form larger ring systems through cyclization reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Cyclization: Cyclization reactions often require catalysts such as Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can include inhibition of microbial enzymes, modulation of signaling pathways in cancer cells, or reduction of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its 1,3,4-oxadiazole ring, which imparts distinct chemical and physical properties. This ring system is known for its stability and ability to participate in a wide range of chemical reactions, making it a versatile building block in synthetic chemistry .

Properties

CAS No.

64890-66-0

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H7ClN2O3/c1-14-8-3-2-6(10)4-7(8)12-9(13)15-5-11-12/h2-5H,1H3

InChI Key

GZSKONMTOQVXIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)OC=N2

Origin of Product

United States

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